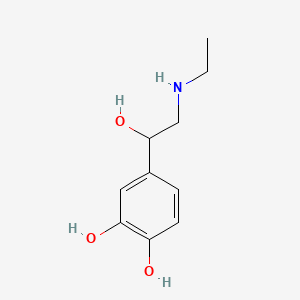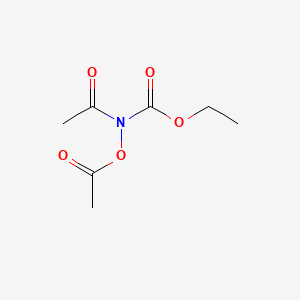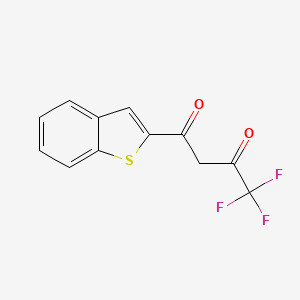
1,6-Bis(dimethoxyphosphoryl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(dimethoxyphosphoryl)hexane is an organic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two dimethoxyphosphoryl groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(dimethoxyphosphoryl)hexane typically involves the reaction of hexane-1,6-diol with dimethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is also common to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(dimethoxyphosphoryl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the dimethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
1,6-Bis(dimethoxyphosphoryl)hexane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(dimethoxyphosphoryl)hexane involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,6-Bis(diphenylphosphoryl)hexane
- Hexane-1,6-diol
Uniqueness
1,6-Bis(dimethoxyphosphoryl)hexane is unique due to its specific structural features, such as the presence of dimethoxyphosphoryl groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds. For example, the dimethoxyphosphoryl groups can participate in specific coordination chemistry and catalysis applications that other similar compounds may not.
Propiedades
Fórmula molecular |
C10H24O6P2 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
1,6-bis(dimethoxyphosphoryl)hexane |
InChI |
InChI=1S/C10H24O6P2/c1-13-17(11,14-2)9-7-5-6-8-10-18(12,15-3)16-4/h5-10H2,1-4H3 |
Clave InChI |
GDLODMVMRRXGDC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCCCCP(=O)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)
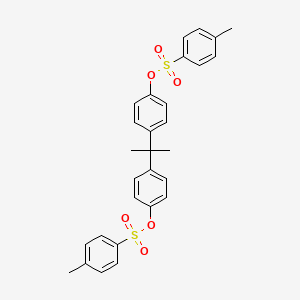
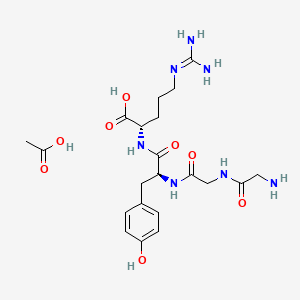
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
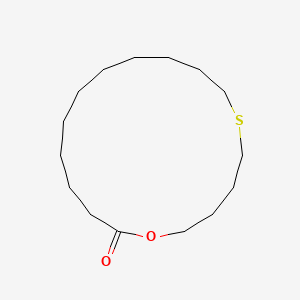
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
